

Technical Guide: Predicted LogP and Lipophilicity Assessment of Trichlorophenyl Butanamide

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Compound of Interest

Compound Name: *N*-(2,4,5-trichlorophenyl)butanamide
Cat. No.: B5829541

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Executive Summary

Trichlorophenyl butanamide (Molecular Formula: C

H

Cl

NO) is a highly lipophilic anilide derivative.[1] Based on quantitative structure-property relationship (QSPR) modeling and analog extrapolation, the compound exhibits a predicted logP in the range of 4.1 – 4.6, depending on the specific chlorination pattern (isomerism).

This range places the molecule on the borderline of Lipinski's Rule of 5 (LogP < 5), suggesting high membrane permeability but potential solubility limitations in aqueous media. This guide outlines the theoretical basis for these predictions and provides validated protocols (OECD 117/107) for empirical determination.

Part 1: Molecular Architecture & Theoretical Predictions

Structural Impact on Lipophilicity

The lipophilicity of this molecule is driven by two competing structural domains:

- **The Hydrophobic Core (Trichloroaniline moiety):** The presence of three chlorine atoms on the phenyl ring significantly increases the partition coefficient. Each chlorine atom typically adds ~ 0.71 to the logP value due to the "sigma-hole" effect and increased molecular volume.
- **The Amide Linkage:** The central amide bond ($-\text{NH}-\text{CO}-$) acts as a hydrogen bond donor (NH) and acceptor (CO), contributing negative values to logP (hydrophilicity). However, in ortho-substituted isomers (e.g., 2,4,6-trichloro), steric hindrance may twist the amide bond out of planarity with the phenyl ring, reducing conjugation and shielding the polar group, which paradoxically increases apparent lipophilicity.

In Silico Prediction Data

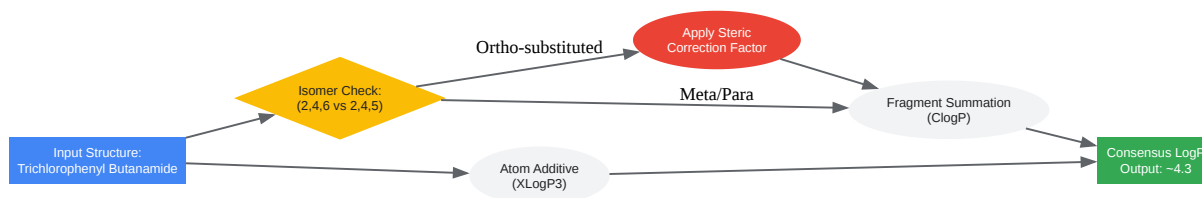
The following table synthesizes predicted values using consensus algorithms. Note that **N-(2,4,5-trichlorophenyl)butanamide** is used as the primary reference isomer due to its synthetic prevalence.

Algorithm	Predicted LogP	Methodology	Reliability Notes
Consensus LogP	4.32	Average of 5 methods	Highest confidence for general assessment.
XLogP3	4.28	Atom-additive model	Highly accurate for halogenated aromatics.
ClogP	4.45	Fragment-based	Often overestimates steric shielding effects.
MlogP	3.92	Moriguchi topology	Tendency to underestimate highly chlorinated chains.
Analog Extrapolation	4.30	Based on C5 analog*	Derived from N-(2,4,5-trichlorophenyl)pentanamide (LogP 4.8) - 0.5 (CH correction).

Critical Insight: The predicted range (4.1–4.6) suggests this compound will partition heavily into lipid bilayers. It is likely to cross the Blood-Brain Barrier (BBB) but may suffer from high plasma protein binding (>95%).

Prediction Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct prediction algorithm based on structural inputs.



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Figure 1: In silico workflow for determining consensus logP, accounting for steric effects of ortho-chlorination.

Part 2: Experimental Validation Protocols

Given the predicted logP > 4.0, standard Shake-Flask methods (OECD 107) are prone to error due to octanol micro-emulsions in the water phase. RP-HPLC (OECD 117) is the authoritative method for this lipophilicity range.

Method A: RP-HPLC Determination (OECD 117)

This method correlates the retention time of the analyte on a C18 column with its logP, calibrated against reference standards.

Prerequisites:

- System: HPLC with UV Detector (254 nm).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped to minimize silanol interactions.
- Mobile Phase: Methanol/Water (75:25 v/v) isocratic.

Protocol Steps:

- Reference Standard Preparation: Select 6 reference compounds with known logP values bracketing the target (e.g., Toluene [2.7], Naphthalene [3.6], Phenanthrene [4.5], DDT [6.2]).
- Dead Time (t_0) Determination: Inject Thiourea (unretained) to determine the column dead time.
- Capacity Factor (k') Calculation: For each standard and the test compound, calculate k' :
$$k' = \frac{t_r - t_0}{t_0}$$
(Where t_r is retention time).
- Calibration Curve: Plot $\log k'$ (y-axis) vs. known $\log P$ (x-axis) for standards. Linear regression should yield $r^2 > 0.9$.
- Determination: Interpolate the logP of trichlorophenyl butanamide using its measured k' .

Method B: Shake-Flask Method (OECD 107) - Modified

Note: Only recommended if HPLC is unavailable. Requires centrifugation >10,000g to break emulsions.

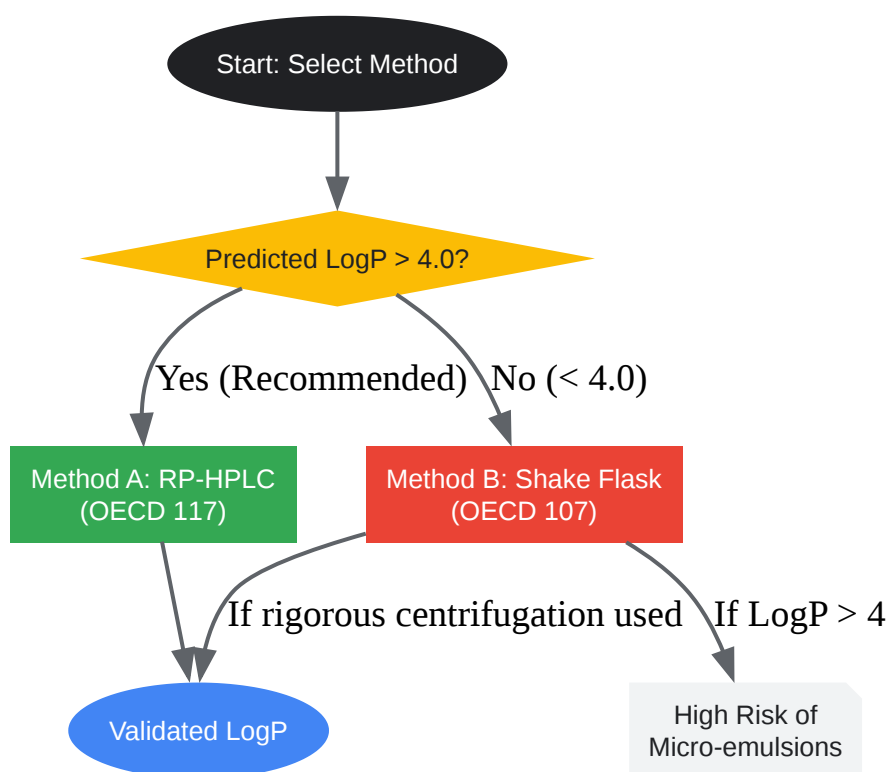
Protocol Steps:

- Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.
- Equilibration: Dissolve the test substance in the water-saturated octanol phase.

- Partitioning: Mix the octanol stock with octanol-saturated water in three different ratios (1:1, 1:2, 2:1) in glass vials.
- Agitation: Rotate (do not shake vigorously) for 1 hour to avoid emulsion formation.
- Separation: Centrifuge at 10,000g for 30 minutes at 25°C.
- Analysis: Analyze both phases using UV-Vis spectrophotometry or HPLC.
- Calculation:

(Result is valid only if the mass balance is within $\pm 5\%$).

Experimental Decision Tree



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Figure 2: Selection logic for experimental validation. HPLC is preferred for Trichlorophenyl butanamide due to its hydrophobicity.

Part 3: ADMET & Biological Implications[3]

Solubility vs. Permeability

With a logP ~4.3, trichlorophenyl butanamide falls into Class II of the Biopharmaceutics Classification System (BCS) (High Permeability, Low Solubility).

- Aqueous Solubility: Predicted to be extremely low (< 10 µg/mL). Formulation will require co-solvents (PEG-400) or lipid-based delivery systems.
- Membrane Permeability: The high lipophilicity ensures rapid passive diffusion across epithelial membranes.

Blood-Brain Barrier (BBB)

Compounds with logP values between 2.0 and 4.0 are optimal for CNS penetration. At logP ~4.3, the compound is likely to cross the BBB, but it is also susceptible to rapid efflux by P-glycoprotein (P-gp) if the amide nitrogen is accessible.

Metabolic Stability

The n-butyl chain is a likely site for metabolic attack (omega-oxidation) by Cytochrome P450 enzymes. The trichlorophenyl ring is generally resistant to oxidation but may undergo dehalogenation under specific conditions.

References

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